molecular formula C12H10Cl2O B8442769 1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol

1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol

Cat. No.: B8442769
M. Wt: 241.11 g/mol
InChI Key: CNJYQWFWRJEALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol is an organochlorine compound featuring a hex-5-en-1-yn-3-ol backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₂H₁₀Cl₂O, with a molecular weight of 241.11 g/mol. Key functional groups include an alkyne (C≡C), alkene (C=C), alcohol (-OH), and a dichlorinated aromatic ring. Its instability may be inferred from structurally related compounds, such as its methylated analog, which degrades rapidly under standard conditions .

Properties

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)hex-5-en-1-yn-3-ol

InChI

InChI=1S/C12H10Cl2O/c1-2-3-10(15)6-4-9-5-7-11(13)12(14)8-9/h2,5,7-8,10,15H,1,3H2

InChI Key

CNJYQWFWRJEALF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#CC1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight Functional Groups Stability Applications Toxicity
1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol C₁₂H₁₀Cl₂O 241.11 Alkyne, alkene, alcohol, dichlorophenyl Likely unstable Research chemical (assumed) Unknown
1-(3,4-Dichlorophenyl)-5-methylhex-5-en-1-yn-3-ol C₁₃H₁₂Cl₂O 255.14 Alkyne, alkene, alcohol, methyl, dichlorophenyl Quick degradation Catalytic studies Not reported
1-((3,4-Dichlorophenyl)methyl)-5-oxo-l-proline C₁₂H₁₁Cl₂NO₃ 288.14 Proline derivative, dichlorophenylmethyl, ketone Stable Pharmaceutical intermediate LD₅₀ >1200 mg/kg (oral, mouse)
1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban) C₁₃H₁₀Cl₂N₂O 285.14 Urea, dichlorophenyl, phenyl Stable Antimicrobial in cosmetics Controversial safety profile

Key Observations:

Substituent Effects on Stability: The methylated analog 1-(3,4-dichlorophenyl)-5-methylhex-5-en-1-yn-3-ol (C₁₃H₁₂Cl₂O) exhibits rapid degradation, likely due to steric hindrance or electronic effects from the methyl group destabilizing the alkyne-alkene system . In contrast, the non-methylated target compound may face similar instability but lacks direct experimental confirmation. 1-((3,4-Dichlorophenyl)methyl)-5-oxo-l-proline (C₁₂H₁₁Cl₂NO₃) demonstrates higher stability, attributed to its proline-derived cyclic structure and ketone group, which mitigate reactivity .

Functional Group-Driven Applications: The urea-based 1-(3,4-dichlorophenyl)-3-phenylurea (triclocarban) is widely used in cosmetics due to its antimicrobial properties and stability . In contrast, enynol derivatives like the target compound are primarily research tools for studying catalytic cycloisomerization or alkyne-alkene coupling reactions .

Toxicity Profiles: The proline derivative exhibits moderate toxicity (oral LD₅₀ >1200 mg/kg in mice), emitting toxic NOₓ and Cl⁻ upon decomposition . Toxicity data for the target compound and its methylated analog remain unreported.

Thermal and Chemical Behavior

  • The proline derivative decomposes into NOₓ and Cl⁻, posing inhalation hazards .
  • Alkyne- and alkene-containing compounds (e.g., the target and its methylated analog) are prone to polymerization or oxidation, necessitating inert storage conditions .

Research Implications and Gaps

Stability Studies : Systematic investigations into the target compound’s degradation kinetics and stabilization strategies (e.g., silylation, as seen in 3-tert-butyldimethylsilyloxy-5-methyl-1-(3,4-dichlorophenyl)-hex-5-en-1-yne ) are critical for advancing its utility.

Toxicity Screening: Acute and chronic toxicity assessments are needed, given structural similarities to compounds with known hazards (e.g., triclocarban ).

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